molecular formula C16H15NO3S2 B7788105 N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine

N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine

Cat. No.: B7788105
M. Wt: 333.4 g/mol
InChI Key: FASBCJILQHEBLM-BMRADRMJSA-N
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Description

N-(6-Methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine is a sulfur-containing heterocyclic compound featuring a thiochromen backbone fused with a phenylsulfonyloxyimine group. The thiochromen core (a benzannulated thiopyran derivative) contributes to its planar, conjugated structure, while the phenylsulfonyloxy substituent introduces steric bulk and electronic effects.

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-12-7-8-16-14(11-12)15(9-10-21-16)17-20-22(18,19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASBCJILQHEBLM-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine typically involves the condensation of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural Variations in Sulfonyl/Sulfanyl Substituents

The sulfonyloxy group in the target compound distinguishes it from analogs with methylsulfonyl, bromophenylsulfonyl, or sulfanyl substituents:

Compound Name Sulfonyl/Sulfanyl Group Core Structure Key Differences Reference
N-(6-Methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine Phenylsulfonyloxy Thiochromen Parent compound; balanced lipophilicity
N-(6-Methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine Methylsulfonyloxy Thiochromen Smaller substituent; higher solubility
N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine 4-Bromophenylsulfonyloxy Piperidinylidene Bromine increases molecular weight
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine Sulfanyl groups Pyrimidine Sulfanyl vs. sulfonyl; reduced oxidation stability
  • Key Observations: Methylsulfonyl analogs (e.g., ) may exhibit improved aqueous solubility compared to phenylsulfonyl derivatives due to reduced steric hindrance . Sulfanyl groups () are less electron-withdrawing than sulfonyloxy groups, altering reactivity in nucleophilic or redox environments .

Heterocyclic Core Modifications

The thiochromen core is compared to piperidinylidene, pyrimidine, and indole-based systems:

Compound Name Core Structure Electronic Properties Biological Relevance Reference
This compound Thiochromen Conjugated, planar Potential CNS activity (unconfirmed)
N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine Piperidinylidene Non-planar, bicyclic Likely protease inhibition (analogous to piperidine-based drugs)
3-Chloro-N-phenyl-phthalimide Phthalimide Electron-deficient aromatic Monomer for polyimides
N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine Indole-piperidine hybrid Flexible, basic nitrogen Serotonin receptor modulation ()
  • Piperidinylidene and indole-piperidine hybrids () are common in CNS-targeting agents due to their ability to cross the blood-brain barrier . Phthalimide cores () are rigid and electron-deficient, favoring applications in polymer chemistry rather than bioactivity .

Physicochemical Properties

Available data from structurally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Reference
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine (341965-39-7) C₁₉H₁₇Cl₂N₃S₂ 422.39 1.40 (predicted) 606.9 (predicted) 3.69
N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine (477847-34-0) C₁₈H₁₈BrN₂O₅S₂ 493.34 N/A N/A N/A
N-(6-Methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine (383146-47-2) C₁₅H₁₅NO₃S₂ 329.41 N/A N/A N/A
  • Key Observations :
    • Higher molecular weights (e.g., 493.34 g/mol in ) correlate with increased hydrophobicity, impacting bioavailability .
    • Predicted pKa values (e.g., 3.69 in ) suggest moderate acidity, influencing ionization under physiological conditions .

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